1-Methylbenzo(b)fluoranthene
Description
Structure
3D Structure
Properties
CAS No. |
95741-48-3 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
11-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-10-11-18-16-8-4-5-9-17(16)19-12-14-6-2-3-7-15(14)20(13)21(18)19/h2-12H,1H3 |
InChI Key |
VHTADPQTHVLZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C4C2=C(C=C1)C5=CC=CC=C54 |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of 1 Methylbenzo B Fluoranthene and Its Derivatives
Mammalian Metabolic Activation and Detoxification Mechanisms
The metabolism of 1-Methylbenzo(b)fluoranthene in mammals involves a balance between metabolic activation, which can lead to carcinogenesis, and detoxification, which results in the elimination of the compound from the body. These competing pathways are orchestrated by a variety of enzymes primarily located in the liver.
The initial and rate-limiting step in the metabolic activation of many PAHs is the oxidation catalyzed by cytochrome P450 (CYP) enzymes. nih.gov These enzymes introduce an oxygen atom into the aromatic ring system, forming reactive epoxide intermediates. nih.gov Specifically, CYP1A1 and CYP1B1 are key isoforms involved in the metabolism of PAHs. nih.gov The formation of these epoxides is a critical event, as they can be precursors to the ultimate carcinogenic forms of the molecule, known as dihydrodiol epoxides. nih.gov The position of the initial epoxidation on the this compound molecule is a key determinant of its subsequent metabolic fate and biological activity.
Following epoxide formation, several enzymatic pathways can further metabolize these intermediates. Epoxide hydrolase can hydrate (B1144303) the epoxides to form trans-dihydrodiols. researchgate.net These dihydrodiols can then undergo a second round of oxidation by CYP enzymes to produce highly reactive dihydrodiol epoxides, which are often the ultimate carcinogens that can bind to DNA. researchgate.net
Alternatively, the epoxides can spontaneously rearrange to form phenols. researchgate.net Phenolic metabolites can also be formed directly through CYP-mediated oxidation. Further metabolism of dihydrodiols can lead to the formation of triols. For the parent compound, benzo(b)fluoranthene (B32983), major metabolites identified after incubation with rat liver 9000 x g supernatant include 5- and 6-hydroxybenzo(b)fluoranthene and 4- and 7-hydroxybenzo(b)fluoranthene. nih.gov The primary dihydrodiol metabolite formed under these conditions was trans-11,12-dihydro-11,12-dihydroxybenzo(b)fluoranthene. nih.gov
Below is a table summarizing some of the identified metabolites of the parent compound, benzo(b)fluoranthene, which provides insight into the potential metabolic products of its methylated derivative.
| Metabolite Type | Specific Metabolites of Benzo(b)fluoranthene | Reference |
| Phenols | 5-Hydroxybenzo(b)fluoranthene, 6-Hydroxybenzo(b)fluoranthene | nih.gov |
| Phenols | 4-Hydroxybenzo(b)fluoranthene, 7-Hydroxybenzo(b)fluoranthene | nih.gov |
| Dihydrodiols | trans-11,12-Dihydro-11,12-dihydroxybenzo(b)fluoranthene | nih.gov |
| Dihydrodiols | 1,2-Dihydro-1,2-dihydroxybenzo(b)fluoranthene | nih.gov |
To facilitate excretion, the phenolic and dihydrodiol metabolites of this compound can undergo Phase II conjugation reactions. uomus.edu.iq These reactions increase the water solubility of the metabolites. uomus.edu.iq The primary conjugation pathways include:
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches glucuronic acid to hydroxyl groups. uomus.edu.iq
Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfate (B86663) group. uomus.edu.iq
Glutathione Conjugation: Glutathione S-transferases (GSTs) conjugate the metabolites with glutathione. uomus.edu.iq
These conjugation reactions are generally considered detoxification pathways, as they lead to the formation of more readily excretable and less toxic products. uomus.edu.iqresearchgate.net
In Vitro and In Vivo Metabolic Studies (e.g., Liver, Bone Marrow)
The metabolism of benzo(b)fluoranthene and its derivatives has been investigated in various experimental systems. In vitro studies using liver microsomes, which are rich in CYP enzymes, have been instrumental in identifying the primary metabolites. For instance, studies with rat liver preparations have elucidated the formation of various phenols and dihydrodiols of benzo(b)fluoranthene. nih.gov The liver is recognized as the primary site of xenobiotic metabolism. biorxiv.org
In vivo studies in animal models provide a more complete picture of the metabolic fate of these compounds, including their distribution, biotransformation, and excretion. While the liver is the main organ for metabolism, other tissues like the bone marrow also possess metabolic capabilities. biorxiv.org Local metabolism in target tissues such as the bone marrow may play a significant role in the toxicity of PAHs. biorxiv.org Studies have shown that benzo(b)fluoranthene can induce mutagenic effects in both the liver and bone marrow of mice, suggesting that metabolic activation occurs in both tissues. biorxiv.org
A comparison of in vitro and in vivo studies highlights the complexity of metabolic processes. For example, while hepatic CYP enzymes are involved in the metabolic activation of benzo[a]pyrene (B130552) in vitro, they appear to be more important for its detoxification in vivo. dundee.ac.uk
Influence of Methyl Substituents on Metabolic Profiles
The presence and position of a methyl group on the benzo(b)fluoranthene structure can significantly alter its metabolic profile and biological activity. psu.edu Methyl substitution can influence the electronic properties of the aromatic system, thereby affecting the site of enzymatic attack by CYP enzymes. wur.nl This can lead to the formation of different proportions of metabolites compared to the parent compound.
For some PAHs, a methyl group in the "bay region" can enhance tumorigenicity due to the formation of a highly reactive dihydrodiol epoxide metabolite with the methyl group and epoxide ring in the same bay region. psu.edu Studies on methylated benzo[a]pyrenes have shown that methyl substitution can either increase or decrease the mutagenic potency depending on the position of the substituent. wur.nlnih.gov For methylated benzo(b)fluoranthenes, 3-Methylbenzo(b)fluoranthene and 1,3-Dimethylbenzo(b)fluoranthene were found to be strong tumor initiators, with activity greater than that of the parent compound, benzo(b)fluoranthene. nih.gov In contrast, this compound was reported to be inactive in the same mutagenicity assay. nih.gov This highlights the profound impact of the methyl group's position on the biological activity, which is directly linked to its metabolic activation pathways.
The table below summarizes the mutagenic and tumor-initiating activity of several methylated benzo(b)fluoranthenes, illustrating the influence of the methyl substituent.
| Compound | Mutagenicity in S. typhimurium TA 100 | Tumor Initiating Activity on Mouse Skin | Reference |
| Benzo(b)fluoranthene | Dose-dependent activity | Active | nih.gov |
| This compound | Inactive | Less tumorigenic than BbF | nih.gov |
| 3-Methylbenzo(b)fluoranthene | Dose-dependent activity | Strong initiator, greater than BbF | nih.gov |
| 1,3-Dimethylbenzo(b)fluoranthene | Dose-dependent activity | Strong initiator, greater than BbF | nih.gov |
Molecular Mechanisms of Genotoxicity and Dna Adduct Formation by 1 Methylbenzo B Fluoranthene
DNA Adduct Formation Pathways
The formation of DNA adducts by 1-Methylbenzo(b)fluoranthene is a complex process involving several metabolic activation pathways. These pathways convert the parent compound into highly reactive electrophilic species that can attack the nucleophilic sites on DNA bases.
A primary and well-established mechanism for the metabolic activation of many PAHs, including benzo(b)fluoranthene (B32983), involves the formation of diol epoxides. This process is initiated by cytochrome P450 enzymes, which introduce an epoxide group across one of the double bonds of the aromatic ring system. This is followed by enzymatic hydrolysis by epoxide hydrolase to form a dihydrodiol. A second epoxidation by cytochrome P450 enzymes then generates a highly reactive diolepoxide.
These diolepoxides are electrophilic and can react with the nucleophilic sites on DNA bases, primarily the exocyclic amino groups of purines, to form stable covalent adducts. nih.govscispace.com Stable DNA adducts are persistent lesions that, if not repaired, can lead to mispairing during DNA replication and result in permanent mutations. nih.govnih.gov In contrast, some PAH metabolites can also form unstable adducts that can lead to the loss of the adducted base, creating an apurinic/apyrimidinic (AP) site, which is also a form of DNA damage. nih.gov However, for many potent carcinogenic PAHs, the formation of stable adducts is considered the predominant mechanism contributing to their genotoxicity and carcinogenicity. nih.gov
| Mechanism | Key Intermediates | Type of DNA Adduct | Consequence |
|---|---|---|---|
| Diolepoxide Mechanism | Dihydrodiols, Diolepoxides | Stable Covalent Adducts | Disruption of DNA replication, mutations |
In addition to the diolepoxide pathway, alternative mechanisms involving the formation of radical cations and orthoquinones can also contribute to the genotoxicity of PAHs. The radical cation pathway involves a one-electron oxidation of the parent PAH, often mediated by peroxidases, to form a reactive radical cation. This species can then react directly with DNA or be further oxidized.
The formation of orthoquinones is another potential activation pathway. These compounds can be formed through the oxidation of dihydrodiols and can react with DNA to form adducts. While the diolepoxide pathway is often considered the major route for many PAHs, the contribution of radical cation and orthoquinone mechanisms can vary depending on the specific PAH and the metabolic environment.
The electrophilic metabolites of this compound, particularly the diolepoxides, exhibit a preference for reacting with specific nucleophilic sites within the DNA molecule. The most common targets for adduction by PAH diolepoxides are the exocyclic amino groups of guanine (B1146940) (at the N2 position) and adenine (B156593) (at the N6 position). nih.govnih.gov Guanine is often the most frequent site of adduction for many PAHs. nih.govresearchgate.net
Studies on benzo(a)pyrene, a well-characterized PAH, have shown that its ultimate carcinogenic metabolite, benzo(a)pyrene diol epoxide (BPDE), reacts predominantly with the N2 position of guanine. nih.gov Adducts can also form with other bases, such as cytosine, although generally to a lesser extent. The specific distribution of adducts among the different DNA bases can influence the types of mutations that are ultimately induced. Research indicates that metabolites of benzo[b]fluoranthene (B1141397) primarily target guanines and cytosines. biorxiv.org
| DNA Base | Primary Nucleophilic Site | Significance |
|---|---|---|
| Guanine | N2 exocyclic amino group | Major site of adduction for many PAH diolepoxides |
| Adenine | N6 exocyclic amino group | Another significant site for adduct formation |
| Cytosine | - | A target for benzo[b]fluoranthene metabolites |
Further complexity in the metabolic activation of benzo(b)fluoranthene arises from the formation of phenolic dihydrodiols. Research has shown that for benzo[b]fluoranthene, the primary mechanism of activation may not involve the typical bay region diolepoxide. Instead, phenolic dihydrodiols have been identified as major proximate tumorigenic metabolites. nih.gov
Specifically, 5-hydroxy-trans-9,10-dihydroxy-9,10-dihydrobenzo[b]fluoranthene (5-OH-B[b]F-9,10-diol) has been shown to be a key intermediate. nih.gov This phenolic dihydrodiol can be further metabolized to a triol-epoxide, which then reacts with DNA to form adducts. nih.gov Studies have demonstrated that the DNA adducts formed from these phenolic dihydrodiols are identical to the major adducts observed in vivo after exposure to the parent compound, benzo[b]fluoranthene. nih.gov The principal adducts formed from these intermediates appear to result from interaction with deoxyguanosine. nih.gov
Genotoxic Effects at the Chromosomal and Molecular Levels
The formation of DNA adducts by this compound can lead to a range of genotoxic effects, from point mutations at the molecular level to larger-scale chromosomal damage.
Exposure to genotoxic agents like benzo(b)fluoranthene can lead to chromosomal instability, which is a hallmark of cancer. One measure of this type of damage is the formation of micronuclei. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events.
Studies have shown that benzo[b]fluoranthene can cause a robust, dose-dependent increase in the frequency of micronuclei in peripheral blood, which is indicative of chromosome damage. biorxiv.org This clastogenic effect highlights the ability of this compound to induce significant damage at the chromosomal level, further contributing to its carcinogenic potential.
Mutagenicity in Cellular Systems
The mutagenic potential of this compound has been evaluated in bacterial reverse mutation assays, which are standard for assessing the ability of a chemical to induce genetic mutations. In a key study utilizing Salmonella typhimurium strain TA100, a strain designed to detect base-pair substitution mutations, this compound (1-MeBbF) was found to be inactive as a mutagen at the doses tested. nih.gov This contrasts with the parent compound, benzo(b)fluoranthene (BbF), and other methylated derivatives which did show mutagenic activity in the same assay system. nih.gov
Specifically, when tested alongside a series of other methylated benzo(b)fluoranthenes, 1-MeBbF, 7-MeBbF, 8-MeBbF, 9-MeBbF, and 12-MeBbF were all inactive. nih.gov This lack of mutagenic activity in the Ames test suggests that under these specific experimental conditions, which include metabolic activation with a rat liver S9 fraction, 1-MeBbF is not converted into metabolites that can cause point mutations in this bacterial system.
Analysis of Mutation Spectra and Mutational Signatures
While specific data on the mutation spectrum and mutational signatures for this compound are not extensively detailed in the available literature, significant insights can be drawn from the analysis of its parent compound, benzo(b)fluoranthene (BbF). The study of mutational spectra provides a detailed look at the types and patterns of genetic mutations caused by a genotoxic agent. service.gov.uk
For benzo(b)fluoranthene, comprehensive analyses in rodent models have revealed a distinct mutational pattern. The predominant type of mutation induced by BbF is the C:G→A:T transversion. nih.govnih.gov Following this, C:G→T:A and C:G→G:C mutations are also observed, indicating that the metabolites of BbF primarily target guanine and cytosine bases in the DNA. nih.govnih.govbiorxiv.org
Further analysis of the trinucleotide context of these mutations shows that the C:G→A:T substitutions occur most frequently at CCT, CCA, ACA, and TCT trinucleotides. nih.gov This detailed spectral analysis is crucial because it allows for the identification of a "mutational signature," a characteristic pattern of mutations associated with a specific mutagen. The mutational spectrum of BbF has been found to correlate with mutational signatures observed in human cancers that are associated with tobacco exposure. nih.govnih.govbiorxiv.org This correlation underscores the potential contribution of BbF, a component of tobacco smoke, to the carcinogenicity of polycyclic aromatic hydrocarbon (PAH) mixtures in humans. nih.govbiorxiv.org
Structure-Activity Relationships in Methylated Benzo(b)fluoranthenes regarding Genotoxicity
The genotoxicity of methylated polycyclic aromatic hydrocarbons is highly dependent on their specific molecular structure, including the position of methyl group substitution. This is particularly evident in the benzo(b)fluoranthene series, where the location of the methyl group dramatically influences the compound's mutagenic activity.
Impact of Methyl Group Position on Mutagenic Activity
Research comparing various monomethylated isomers of benzo(b)fluoranthene has demonstrated that the position of the methyl group is a critical determinant of mutagenicity. nih.gov A study using the Salmonella typhimurium TA100 assay found that while the parent compound, benzo(b)fluoranthene (BbF), is mutagenic, its methylated derivatives exhibit a wide range of activities. nih.gov
Specifically, 3-methylbenzo(b)fluoranthene (3-MeBbF) was identified as a strong mutagen. nih.gov In stark contrast, methylation at several other positions, including the C1 position, resulted in inactive compounds. 1-MeBbF, 7-MeBbF, 8-MeBbF, 9-MeBbF, and 12-MeBbF all failed to show mutagenic activity in this cellular system. nih.gov This demonstrates that the presence of a methyl group in the region of the 1-position hinders the metabolic activation process required to convert the parent molecule into a mutagenic agent. The structural features that favor the tumorigenicity of methylated non-alternant PAHs like BbF appear to be different from those of alternant PAHs such as benzo[a]pyrene (B130552). nih.gov
Comparative Genotoxicity with Parent Benzo(b)fluoranthene and Other PAHs
When compared to its parent compound, this compound shows significantly lower genotoxicity. In the S. typhimurium TA100 assay, benzo(b)fluoranthene (BbF) exhibited dose-dependent mutagenic activity, whereas 1-MeBbF was inactive. nih.gov This highlights a clear structure-activity relationship where methylation at the 1-position effectively abolishes the mutagenic potential observed in the parent molecule within this specific assay.
The parent compound, BbF, is a well-established genotoxic agent and is considered one of the 16 priority PAHs by the US Environmental Protection Agency due to its known mutagenic and carcinogenic properties. nih.govbiorxiv.org Studies comparing BbF to the benchmark PAH, benzo[a]pyrene (BaP), have found that their mutagenic effects are broadly similar. nih.govnih.govbiorxiv.org For instance, the mutagenic potency of BbF in the bone marrow of mice is comparable to that of BaP. nih.govbiorxiv.org This positions the parent BbF as a potent genotoxicant, further emphasizing the deactivating effect of methylation at the C1 position in 1-MeBbF.
| Compound | Mutagenic Activity |
|---|---|
| Benzo(b)fluoranthene (BbF) | Active (Dose-dependent) |
| This compound (1-MeBbF) | Inactive |
| 3-Methylbenzo(b)fluoranthene (3-MeBbF) | Active (Strong) |
| 7-Methylbenzo(b)fluoranthene (7-MeBbF) | Inactive |
| 8-Methylbenzo(b)fluoranthene (8-MeBbF) | Inactive |
| 9-Methylbenzo(b)fluoranthene (9-MeBbF) | Inactive |
| 12-Methylbenzo(b)fluoranthene (12-MeBbF) | Inactive |
| 1,3-Dimethylbenzo(b)fluoranthene | Active (Dose-dependent) |
DNA Repair Mechanisms and their Interaction with Methylated Benzo(b)fluoranthene-Induced DNA Damage
While direct studies on the repair of DNA damage specifically induced by this compound are limited, the mechanisms involved can be inferred from research on the parent compound, benzo(b)fluoranthene (BbF), and other polycyclic aromatic hydrocarbons that form similar bulky DNA adducts.
The primary cellular defense mechanism against bulky DNA lesions caused by PAHs is the Nucleotide Excision Repair (NER) pathway. scispace.com NER is a complex process that recognizes and removes a wide range of structurally diverse DNA adducts that distort the DNA helix. scispace.comnih.gov This pathway involves the excision of a short single-stranded DNA segment containing the lesion, followed by the synthesis of a new DNA strand to fill the gap. nih.gov The importance of NER in repairing PAH-induced damage is demonstrated by studies where inhibition of this pathway leads to a significant increase in the detectable genotoxicity of compounds like benzo[a]pyrene. nih.gov
There are two sub-pathways of NER: global genomic NER (GG-NER), which repairs damage throughout the genome, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the actively transcribed strand of DNA. scispace.comnih.gov Evidence for the involvement of TC-NER in repairing BbF-induced damage comes from studies showing that mutagenicity is significantly higher in non-transcribed, intergenic regions of the genome compared to actively transcribed genic regions. nih.govnih.govbiorxiv.org This suggests that TC-NER efficiently removes BbF-DNA adducts from genes, thereby reducing the frequency of mutations in these critical areas. If DNA lesions are not repaired, they can be bypassed by specialized translesion synthesis (TLS) polymerases during DNA replication, a process that is often error-prone and can lead to the fixation of mutations. scispace.com
Advanced Analytical Methodologies for the Detection and Quantification of 1 Methylbenzo B Fluoranthene
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for separating individual alkylated PAHs from intricate mixtures. The choice of technique is dictated by the sample matrix and the specific analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Alkylated PAHs
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely recommended method for the analysis of both parent and alkylated PAHs. figshare.com The difficulty in analyzing PAHs by mass spectrometry lies in the fact that many isomers have the same mass and produce similar ion fragmentation patterns, making their distinction by the mass spectrometer alone impossible. diva-portal.org Therefore, high-resolution chromatographic separation is essential. diva-portal.orgthermofisher.com
To achieve optimal separation, specialized PAH-selective capillary columns, such as those with a siloxane stationary backbone, are often employed. diva-portal.org The analytical method involves optimizing the oven temperature program and other parameters to resolve closely eluting isomers. diva-portal.orgnih.gov Tandem mass spectrometry (MS/MS) enhances selectivity, particularly in complex matrices. nih.gov By using modes such as Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for each target analyte. nih.gov This reduces background interference and improves the limits of detection. nih.gov For alkylated PAHs, specific transitions corresponding to the loss of characteristic fragments (e.g., -CH₃, -C₂H₅) can be monitored for identification and quantification. nih.gov
Table 1: Typical GC-MS/MS Parameters for Alkylated PAH Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| Injection Mode | Splitless | nih.govcedre.fr |
| Injector Temperature | 300 °C | cedre.fr |
| Carrier Gas | Helium at 1.0 mL/min | nih.govcedre.fr |
| Column Example | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | cedre.fr |
| Oven Program | Initial hold at 50°C, ramped in stages to 320°C | nih.gov |
| MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is another highly reliable and selective method for the quantitative determination of PAHs. scispace.com Many PAHs, including 1-Methylbenzo(b)fluoranthene, exhibit strong natural fluorescence due to their aromatic structure, which allows for extremely sensitive detection. ingenieria-analitica.comjasco-global.com This technique is particularly advantageous for complex samples where the selectivity of fluorescence can discriminate against matrix interferences that might affect other detectors. ingenieria-analitica.com
The specificity of HPLC-FLD is derived from the ability to select both an excitation and an emission wavelength for detection. scispace.comhplc.eu By programming the detector to switch to the optimal wavelength pair for each compound as it elutes, both sensitivity and selectivity are maximized. scispace.comingenieria-analitica.com This allows for the accurate quantification of co-eluting compounds if their fluorescence spectra are sufficiently different. scispace.com Reversed-phase HPLC, often using a polymeric C18 stationary phase designed for PAH analysis with gradient elution, is commonly used to achieve separation. scispace.comfda.gov
Table 2: Example Wavelength Programming in HPLC-FLD for PAH Groups
| Analyte Group | Excitation (nm) | Emission (nm) | Reference |
|---|---|---|---|
| Naphthalene (B1677914), Acenaphthene, Fluorene (B118485) | 260 | 350 | hplc.eu |
| Phenanthrene, Anthracene, Pyrene | 260 | 440 | hplc.eu |
| Benz[a]anthracene, Chrysene, Benzo[b]fluoranthene (B1141397) | 260 | 440 | hplc.eu |
| Benzo[k]fluoranthene (B33198), Benzo[a]pyrene (B130552) | 260 | 440 | hplc.eu |
| Dibenzo[a,h]anthracene, Benzo[ghi]perylene | 260 | 500 | hplc.eu |
Challenges in Alkylated PAH Isomer Separation and Quantification
The determination of alkylated PAHs in complex environmental samples is inherently problematic due to the existence of numerous co-eluting isomers. mdpi.com Isomeric PAHs often share the same molecular weight and similar physicochemical properties, which leads to overlapping peaks in chromatographic separations. diva-portal.orgmdpi.com For example, separating benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene is a well-known analytical challenge. diva-portal.orgthermofisher.com
For most alkylated PAHs, the integration of each individual isomer is difficult. figshare.com A complete separation of all isomers in a single chromatographic run is often not possible, even with specialized columns. mdpi.com In some cases, analysts may resort to summing the area for all isomers in a group and quantifying them against a single representative standard, though this can lead to overestimation. figshare.com To overcome these challenges, advanced techniques such as two-dimensional gas chromatography (GCxGC) may offer a solution by providing enhanced resolving power through the use of two columns with different stationary phase chemistries. mdpi.com
Spectroscopic and Immunochemical Approaches
Beyond direct chromatographic detection, other methodologies are employed to selectively detect PAHs or to analyze their biological impact, such as the formation of DNA adducts.
Fluorescence Spectroscopy for Selective Detection
Fluorescence spectroscopy is an inherently sensitive and selective technique for PAH analysis. ulpgc.es The pi electron system of PAHs determines their unique fluorescence and phosphorescence behavior. ulpgc.es Isomeric PAHs differ in their electronic density and molecular shape, resulting in characteristic excitation and emission spectra that can be used as a unique fingerprint for identification. scispace.comulpgc.es
The high specificity of this technique arises from the use of two distinct wavelengths: an excitation wavelength to induce fluorescence and an emission wavelength at which the emitted light is measured. scispace.com By carefully selecting these wavelengths, a high degree of selectivity can be achieved, allowing for the quantification of specific PAHs even in a multi-component mixture where chromatographic separation is incomplete. scispace.com Advanced methods, such as synchronous fluorescence spectroscopy, can further enhance the resolution of spectra in mixtures. ulpgc.es
³²P-Postlabeling and Immunoassays for DNA Adduct Analysis
To assess the genotoxic effects of compounds like this compound, highly sensitive methods are needed to detect the covalent binding of their metabolites to DNA, forming DNA adducts.
The ³²P-postlabeling assay is an ultra-sensitive method capable of detecting extremely low levels of DNA adducts, on the order of one adduct per 10⁹ to 10¹⁰ nucleotides. nih.govnih.gov The procedure involves several key steps:
Enzymatic digestion of the DNA sample into individual nucleotides. nih.govnih.gov
Enrichment of the DNA adducts. nih.govnih.gov
Radiolabeling of the adducted nucleotides using T4 polynucleotide kinase and high-activity [γ-³²P]ATP. nih.govnih.gov
Separation of the ³²P-labeled adducts by chromatography (often HPLC or thin-layer chromatography), followed by detection and quantification via their radioactive decay. nih.govnih.govcapes.gov.br
This method has been successfully used to resolve and analyze the DNA adducts formed by benzo[b]fluoranthene in biological systems. capes.gov.br
Immunoassays , such as chemiluminescence immunoassays (CIA), provide an alternative, highly sensitive approach for quantifying PAH-DNA adducts. nih.gov These methods rely on antibodies that specifically recognize and bind to the structure of DNA adducts formed by a class of PAHs. nih.gov The assay typically involves immobilizing the antibody, introducing the DNA sample, and using a labeled secondary antibody to generate a detectable signal (e.g., light). The amount of signal is proportional to the quantity of adducts present. Immunoassays offer advantages such as high sensitivity and a high signal-to-noise ratio, making them suitable for human biomonitoring studies. nih.gov
Sample Preparation and Matrix Considerations in Environmental and Biological Samples
The accurate detection and quantification of this compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, in complex environmental and biological matrices are critically dependent on meticulous sample preparation. fao.org Due to the compound's low concentration in most samples and its tendency to bind strongly to matrix components, effective extraction and cleanup are paramount to remove interfering substances and concentrate the analyte before instrumental analysis. fao.orgencyclopedia.pub The choice of methodology is dictated by the specific characteristics of the sample matrix, the required detection limits, and the analytical technique employed.
Environmental Samples
Environmental matrices such as soil, sediment, water, and air present unique challenges for the isolation of this compound. Its non-polar nature leads to strong adsorption to organic matter in soils and sediments, making extraction difficult. fao.org
Extraction Techniques: A variety of extraction methods have been developed and refined to efficiently remove PAHs from solid and liquid environmental samples.
Soxhlet Extraction: Traditionally considered a benchmark technique, Soxhlet extraction uses a continuous reflux of an organic solvent to extract analytes from a solid sample. nih.gov It is robust but can be time-consuming and requires large volumes of solvent. landrehab.org
Ultrasonic-Assisted Extraction (UAE): This method employs ultrasonic waves to disrupt the sample matrix and enhance solvent penetration, leading to faster extraction times compared to Soxhlet. nih.govresearchgate.net One study optimized a procedure using four 15-minute extraction cycles at 50°C. researchgate.net
Accelerated Solvent Extraction (ASE): Also known as Pressurized Fluid Extraction (PFE), ASE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while reducing solvent consumption. nih.gov
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction of target analytes. fao.org
Solid-Phase Extraction (SPE) and Microextraction (SPME): SPE is used for both cleanup and extraction, particularly for aqueous samples. encyclopedia.pubnih.gov SPME is a solvent-free microextraction technique that offers high sensitivity and reduced sample preparation time. nih.gov
The selection of the extraction solvent is crucial for achieving high recovery rates. Mixtures of polar and non-polar solvents, such as n-hexane:acetone (B3395972), are often employed to effectively extract PAHs from complex matrices like soil. researchgate.net
Cleanup Procedures: Following extraction, a cleanup step is almost always necessary to remove co-extracted matrix interferences that can affect chromatographic analysis. landrehab.orgepa.gov
Column Chromatography: Silica (B1680970) gel or Florisil columns are commonly used to separate PAHs from interfering compounds. epa.govcdc.gov An activated Florisil column can effectively bind lipid contaminants, yielding a cleaner extract from fatty tissues. cdc.govnih.gov
Gel Permeation Chromatography (GPC): GPC is a universal cleanup technique capable of separating high-molecular-weight materials, such as lipids and polymers, from the smaller PAH analytes. landrehab.org
Solid-Phase Extraction (SPE): SPE cartridges can be used for cleanup by selectively retaining either the analytes or the interferences. researchgate.net
Research comparing different methods has shown that the combination of ultrasonic extraction with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based purification was highly efficient for PAHs in soil. researchgate.net Another study found that for dust particles, Soxhlet extraction with a mixture of n-hexane and acetone (1:1), followed by silica gel fractionation, was the most suitable procedure. researchgate.net
| Extraction Method | Matrix | Solvent/Conditions | Typical Recovery (%) | Reference |
|---|---|---|---|---|
| Ultrasonic Extraction & SPE Cleanup | Certified Reference Soil | Tetrahydrofuran: Acetonitrile (1:1) | 63.6 to >100 | researchgate.net |
| Soxhlet Extraction | Dust Particles | n-Hexane: Acetone (1:1) | 82.1 - 99.9 | researchgate.net |
| Ultrasonic Extraction | Dust Particles | Toluene | 79.6 - 91.2 | researchgate.net |
| Matrix Solid-Phase Dispersion (MSPD) / SPE | Microalgae Culture | Not specified | 78 - 94 | researchgate.net |
Biological Samples
The analysis of this compound in biological samples, such as tissues (adipose, liver, lung) and fluids (blood, urine), is complicated by the high content of lipids and other endogenous materials. cdc.govnih.gov
Extraction and Cleanup: Preparation of biological samples often begins with saponification (alkaline hydrolysis) using potassium hydroxide (B78521) (KOH) to break down fatty tissues and release the embedded PAHs. nih.gov Following saponification, the sample is typically subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). encyclopedia.pub
Cleanup is particularly critical for biological extracts. A study by Liao et al. (1988) developed a rapid purification procedure for adipose tissue using an activated Florisil column, which effectively bound over 99.75% of lipid contaminants, allowing for detection at the ng/g level with an average recovery of 85%. cdc.govnih.gov For blood and lung tissues, satisfactory recoveries between 65-109% have been achieved. cdc.gov
| Sample Type | Preparation Technique | Key Findings | Reference |
|---|---|---|---|
| Adipose Tissue | Extraction followed by activated Florisil column cleanup | >99.75% of lipid contaminants removed; average recovery of 85%. | cdc.govnih.gov |
| Human Tissue | Saponification with KOH, cleanup on alumina (B75360) and silica gel columns | Enabled measurement of PAH levels from 0.006 to 0.460 ng/g. | nih.gov |
| Blood and Lung Tissues | HPLC/UV detection method | Achieved recoveries of 65-109% and a detection limit in the ppb range. | cdc.gov |
| Liver and Bone Marrow | Duplex Sequencing analysis | Demonstrated dose-dependent increases in mutation frequencies after exposure. | biorxiv.org |
Matrix Considerations
Matrix effects are a significant challenge in the trace analysis of this compound. These effects are caused by co-extracted contaminants from the sample matrix that can interfere with the detection of the target analyte. epa.govepa.gov In gas chromatography/mass spectrometry (GC/MS), for example, complex matrices like coal fly ash or air particulate matter can contain isomers that are difficult to differentiate, such as benzo[j]fluoranthene and benzo[b]fluoranthene. nih.gov
Matrix interferences can lead to signal suppression or enhancement in the analytical instrument, resulting in inaccurate quantification. The extent of these interferences varies considerably depending on the sample source. epa.gov To mitigate these issues, comprehensive cleanup procedures are essential. epa.gov Furthermore, the use of isotopically labeled internal standards that closely mimic the behavior of the native analyte during both sample preparation and analysis is a common and effective strategy to compensate for matrix effects and losses during sample workup.
Future Research Directions and Unaddressed Questions
Elucidation of Specific Metabolic Pathways for 1-Methylbenzo(b)fluoranthene Isomers
A significant unaddressed question in the study of this compound is the detailed elucidation of its metabolic pathways. While the metabolism of the parent compound, benzo(b)fluoranthene (B32983) (B[b]F), has been investigated, the influence of the methyl group at the 1-position on these pathways remains largely unexplored.
Research on B[b]F metabolism in rat liver preparations has identified several metabolites, including 5- and 6-hydroxybenzo[b]fluoranthene and trans-11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene. Notably, this study did not find evidence for the formation of a bay region dihydrodiol epoxide, which is a common activation pathway for many carcinogenic PAHs. This suggests that the metabolic activation of B[b]F may proceed through alternative mechanisms.
For other methylated PAHs, the position of the methyl group is known to significantly influence their metabolism and carcinogenic activity. Therefore, a critical area for future research is to conduct detailed metabolic studies on this compound and its various isomers. Such studies should aim to:
Identify the full spectrum of metabolites formed.
Determine the specific cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1, involved in its metabolism.
Investigate the formation of dihydrodiol epoxides and other reactive intermediates.
Compare the metabolic profiles of different methylbenzo(b)fluoranthene isomers to understand structure-activity relationships.
A thorough understanding of these metabolic pathways is fundamental to predicting the toxicological profile of this compound and its potential to cause adverse health effects.
Comprehensive Mapping of DNA Adduct Structures and Their Repair Kinetics for this compound
The genotoxicity of PAHs is primarily attributed to the formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis if not properly repaired. While DNA adducts of the parent compound, B[b]F, have been studied, there is a significant lack of information on the specific DNA adducts formed by this compound.
Studies on B[b]F have identified a major DNA adduct, trans-9,10-dihydroxy-anti-11,12-epoxy-5-hydroxy-9,10,11,12-tetrahydro-B[b]F-deoxyguanosine, in the lungs of treated mice. The formation of this adduct has been linked to a predominance of G→T transversions in the Ki-ras oncogene in B[b]F-induced tumors researchgate.net. This suggests a clear link between a specific DNA adduct and a particular mutational signature.
A crucial area for future research is the comprehensive mapping of the DNA adducts formed from this compound. This research should focus on:
Identifying the chemical structures of the major DNA adducts formed in target tissues. This will likely involve the use of sensitive techniques such as ³²P-postlabelling and liquid chromatography-mass spectrometry.
Determining the preferred DNA binding sites and the types of DNA damage induced.
Investigating the repair kinetics of these adducts. Understanding how efficiently these adducts are removed by cellular DNA repair mechanisms, such as nucleotide excision repair, is critical for assessing their mutagenic potential. Studies in DNA repair proficient and deficient models could provide valuable insights researchgate.net.
Without a clear understanding of the DNA adducts formed by this compound and their persistence in tissues, it is difficult to accurately predict its carcinogenic potency.
Development of Certified Analytical Standards for Methylated Benzo(b)fluoranthenes
A significant practical challenge in the study and regulation of this compound and other methylated PAHs is the lack of commercially available certified analytical standards. While certified reference materials for the parent compound, benzo(b)fluoranthene, are readily available from various suppliers, the same cannot be said for its methylated derivatives researchgate.netacs.orgmdpi.comnih.govepa.govmdpi.comwa.gov.
The absence of these standards poses a major obstacle to:
Accurate quantification of this compound in environmental samples such as air, water, soil, and sediment.
Reliable toxicological studies , which require pure, well-characterized test compounds.
Effective regulatory monitoring and enforcement of environmental quality standards.
The difficulty in separating and identifying individual methylated PAH isomers chromatographically further complicates this issue mdpi.com. Future research and development efforts must prioritize the synthesis and certification of analytical standards for this compound and other priority methylated PAHs. This will require collaboration between academic, commercial, and government laboratories to ensure the availability of these critical resources for the scientific and regulatory communities.
Advanced Computational Modeling of Molecular Interactions and Toxicity Prediction
Computational toxicology offers a powerful and cost-effective approach to predict the potential toxicity of chemicals and to understand their mechanisms of action. For this compound, the application of advanced computational models represents a significant opportunity to address existing data gaps.
Current computational approaches that could be applied include:
Quantum Chemical Calculations: These methods can be used to predict the metabolic fate of this compound by calculating the reactivity of different positions on the molecule towards enzymatic attack. This can help in identifying the most likely sites of metabolism and the stability of potential reactive intermediates like carbocations researchgate.netresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the toxicity of methylated PAHs based on their molecular descriptors. By building models with existing data for a range of PAHs, it may be possible to predict the carcinogenic and mutagenic potential of this compound mdpi.comdoi.org.
Molecular Docking: This technique can be used to simulate the interaction of this compound and its metabolites with biological macromolecules, such as DNA and metabolic enzymes. This can provide insights into the mechanisms of DNA adduct formation and the specific enzymes involved in its metabolism mdpi.commichigan.gov.
A key future research direction is the development and validation of specific in silico models for methylated PAHs. Integrating computational toxicology with experimental approaches, as has been done for benzo(b)fluoranthene, could provide a more comprehensive understanding of the toxicity of this compound and help prioritize further experimental testing mdpi.com.
Environmental Risk Assessment Methodologies for Methylated PAHs
The current framework for the environmental risk assessment of PAHs is largely focused on a limited number of parent compounds, often referred to as the 16 U.S. EPA priority PAHs. This approach has significant limitations as it does not adequately address the potential risks posed by the vast number of methylated PAHs present in the environment, which can be more abundant and, in some cases, more toxic than their parent compounds researchgate.net.
A major challenge in the risk assessment of methylated PAHs is the lack of toxicological data, which has hindered the development of specific Toxicity Equivalency Factors (TEFs) for these compounds. The TEF approach, which relates the toxicity of a PAH to that of the well-characterized carcinogen benzo[a]pyrene (B130552), is a cornerstone of PAH risk assessment researchgate.netwa.govnih.govresearchgate.net.
Future research in this area must focus on developing and refining environmental risk assessment methodologies that explicitly account for methylated PAHs like this compound. This will require:
Generating more extensive toxicological data for a wider range of methylated PAHs to support the development of reliable TEFs.
Developing more sophisticated risk assessment models that consider the complex mixtures of PAHs found in the environment and their potential additive, synergistic, or antagonistic effects.
Improving analytical methods to accurately quantify individual methylated PAH isomers in environmental matrices.
Addressing these research needs will be crucial for a more comprehensive and accurate assessment of the environmental risks posed by this compound and other methylated PAHs.
Q & A
Basic Research Questions
Q. How can researchers differentiate 1-Methylbenzo(b)fluoranthene from its structural isomers in complex mixtures?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with optimized chromatographic resolution to separate co-eluting isomers. For example, benzo(b)fluoranthene and benzo(k)fluoranthene require baseline separation due to their similar mass spectra but distinct retention times . Coupled with density functional theory (DFT) calculations (e.g., B3LYP/4-31G level), researchers can predict vibrational bands and compare them with experimental IR spectra for structural confirmation .
Q. What sample preparation techniques ensure accurate quantification of this compound in plant matrices?
- Methodology : Employ accelerated solvent extraction (ASE) with ethyl acetate or acetonitrile, followed by cleanup using silica gel columns. Stability tests show that this compound degrades by <5% during extraction when stored at -20°C in amber vials. Recovery rates (85–110%) are validated via isotope dilution with deuterated internal standards .
Q. What are the key challenges in detecting this compound in environmental samples?
- Methodology : Matrix interferences (e.g., humic acids) and co-eluting PAHs require selective detection methods. Use HPLC with fluorescence detection (FLD) at λex/λem = 260/430 nm to enhance specificity. For trace levels (sub-ppb), low-temperature Shpol'skii spectroscopy (77 K) resolves vibronic fine structure, improving detection limits .
Advanced Research Questions
Q. How do synthetic pathways for this compound influence its isomeric purity?
- Methodology : Optimize Friedel-Crafts alkylation using methyl chloride and AlCl3 as a catalyst. Monitor reaction intermediates via high-resolution mass spectrometry (HRMS) to avoid side products like methylated benzo[j]fluoranthene. Purification via preparative HPLC with a C18 column ensures >98% isomeric purity .
Q. What experimental designs validate the carcinogenic potential of this compound in vivo?
- Methodology : Conduct subchronic exposure studies in rodent models (e.g., Sprague-Dawley rats) using oral gavage (0.1–10 mg/kg/day). Assess tumorigenicity via histopathology and biomarker analysis (e.g., CYP1A1 induction). Note that conflicting data exist: some studies report inadequate carcinogenic evidence in animal models, necessitating cross-validation with metabolic activation assays using S9 liver fractions .
Q. How can researchers resolve discrepancies in thermodynamic data for this compound?
- Methodology : Compare experimental enthalpies of sublimation (ΔHsub) measured via thermogravimetric analysis (TGA) with DFT-predicted values. Discrepancies >10 kJ/mol may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to verify phase transitions and ensure sample purity (>99%) .
Q. What advanced spectral techniques improve isomer-specific detection in petroleum spills?
- Methodology : Apply line-narrowing fluorescence spectroscopy at 4.2 K to isolate spectral fingerprints of methylated PAHs. Pair with excitation-emission matrix (EEM) spectroscopy and principal component analysis (PCA) to deconvolute overlapping signals from naphtho-fluoranthene derivatives .
Data Contradiction Analysis
Q. Why do some studies report conflicting carcinogenicity data for this compound?
- Resolution : Variations in metabolic activation (e.g., cytochrome P450 isoforms) and dosing regimens affect outcomes. Studies using intraperitoneal injection show higher tumor incidence than oral exposure models. Cross-reference with Ames test results (±S9 activation) to assess mutagenic potential .
Q. How should researchers address co-elution artifacts in GC-MS quantification?
- Resolution : Use two-dimensional GC×GC with a polar/non-polar column set to enhance peak capacity. For unresolved pairs (e.g., benzo(b)fluoranthene/benzo(j)fluoranthene), apply tandem MS (MS/MS) with precursor ion scanning (m/z 252 → 225) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
